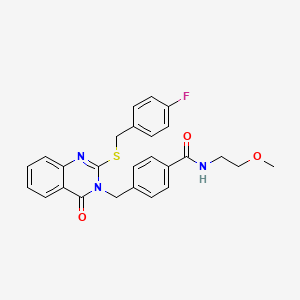
4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-METHOXYETHYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a fluorophenyl group, which can enhance its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-METHOXYETHYL)BENZAMIDE typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the fluorophenyl and methoxyethyl groups. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of an anthranilic acid derivative with an appropriate amine under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of a fluorophenylmethyl halide in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Methoxyethyl Group: This can be done using a methoxyethyl halide in the presence of a base to achieve nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-METHOXYETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the quinazolinone core.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-METHOXYETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the quinazolinone core can interact with active sites or binding pockets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-METHOXYETHYL)BENZAMIDE
- 4-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-METHOXYETHYL)BENZAMIDE
Uniqueness
The presence of the fluorophenyl group in 4-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-METHOXYETHYL)BENZAMIDE can enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability, compared to its chloro- and bromo- analogs. This makes it a more attractive candidate for drug development and other applications.
Properties
Molecular Formula |
C26H24FN3O3S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
4-[[2-[(4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C26H24FN3O3S/c1-33-15-14-28-24(31)20-10-6-18(7-11-20)16-30-25(32)22-4-2-3-5-23(22)29-26(30)34-17-19-8-12-21(27)13-9-19/h2-13H,14-17H2,1H3,(H,28,31) |
InChI Key |
QTXCGUGBYYFSKY-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenethyl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B11257680.png)
![N-(4-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11257687.png)
![3-(3,4-dimethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11257692.png)
![7-[4-(acetylamino)phenyl]-N-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257697.png)

![N-(4-ethoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11257709.png)
![N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide](/img/structure/B11257710.png)
![6-Methoxy-N-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)furo[2,3-B]quinoline-2-carboxamide](/img/structure/B11257713.png)
![3-[(3,4-dimethoxyphenyl)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11257721.png)
![1-(2-methylphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11257735.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide](/img/structure/B11257736.png)
![Methyl 7-cyclopropyl-1-ethyl-2-((2-fluorobenzyl)thio)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11257744.png)
![N-(5-chloro-2-methoxyphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11257753.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11257767.png)
